4-(Carboxymethoxy)benzoic acid 4-(Carboxymethoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 19360-67-9
VCID: VC21019619
InChI: InChI=1S/C9H8O5/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)
SMILES: C1=CC(=CC=C1C(=O)O)OCC(=O)O
Molecular Formula: C9H8O5
Molecular Weight: 196.16 g/mol

4-(Carboxymethoxy)benzoic acid

CAS No.: 19360-67-9

Cat. No.: VC21019619

Molecular Formula: C9H8O5

Molecular Weight: 196.16 g/mol

* For research use only. Not for human or veterinary use.

4-(Carboxymethoxy)benzoic acid - 19360-67-9

Specification

CAS No. 19360-67-9
Molecular Formula C9H8O5
Molecular Weight 196.16 g/mol
IUPAC Name 4-(carboxymethoxy)benzoic acid
Standard InChI InChI=1S/C9H8O5/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)
Standard InChI Key LABJFIBQJFPXHZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)O)OCC(=O)O
Canonical SMILES C1=CC(=CC=C1C(=O)O)OCC(=O)O

Introduction

Chemical Structure and Properties

4-(Carboxymethoxy)benzoic acid is characterized by a benzoic acid core structure with a carboxymethoxy group (-OCH2COOH) at the para (4) position. This bifunctional molecule contains two carboxylic acid groups: one directly attached to the benzene ring and another separated by a methylene group and connected through an oxygen atom.

Structural Features

The molecular formula of 4-(Carboxymethoxy)benzoic acid is C9H8O5, with a molecular weight of approximately 196.16 g/mol. The compound features:

  • A para-substituted benzene ring

  • A carboxylic acid group directly attached to the benzene ring

  • An ether linkage (oxygen bridge) at the para position

  • A second carboxylic acid group attached to the methylene carbon

PropertyExpected ValueBasis for Estimation
Physical StateWhite to off-white crystalline solidBased on similar benzoic acid derivatives
SolubilityModerately soluble in water; more soluble in polar organic solventsPredicted from carboxylic acid functionality
Melting Point~180-220°CEstimated from similar dicarboxylic compounds
pKa Values~3.5-4.0 (ring-attached COOH); ~4.0-4.5 (methoxy-attached COOH)Predicted from similar carboxylic acids
pH (saturated solution)Acidic (pH 3-4)Based on carboxylic acid functionality

Comparative Analysis with Similar Compounds

To better understand 4-(Carboxymethoxy)benzoic acid, it is useful to compare it with structurally related compounds that have been more extensively studied.

Structural Comparisons

Looking at the search results for similar compounds, we can draw some comparisons:

CompoundKey Structural DifferencesCAS NumberMolecular Formula
4-(Carboxymethoxy)benzoic acidTarget compound (OCH2COOH at para position)N/A from search resultsC9H8O5
4-Bromo-2-(carboxymethyl)benzoic acidBromine at para position; carboxymethyl group at ortho position943749-63-1C9H7BrO4
4-[(Carboxymethyl)amino]benzoic acidNH linker instead of O linker5698-54-4C9H9NO4
4-Carboxybenzoic acid (Terephthalic acid)Lacks methylene spacer100-21-0C8H6O4

Reactivity Differences

The reactivity of 4-(Carboxymethoxy)benzoic acid likely differs from the amino analog (4-[(Carboxymethyl)amino]benzoic acid) in several ways:

  • The ether linkage (O) in 4-(Carboxymethoxy)benzoic acid is less nucleophilic than the amino linkage (NH) in 4-[(Carboxymethyl)amino]benzoic acid.

  • The absence of the NH group eliminates the possibility of forming amides at that position.

  • The oxygen linker alters the electron distribution in the benzene ring differently than an NH linker would, affecting the reactivity of the aromatic system.

Analytical Characterization

For proper identification and characterization of 4-(Carboxymethoxy)benzoic acid, several analytical techniques would be employed.

Spectroscopic Data

Expected spectroscopic data for 4-(Carboxymethoxy)benzoic acid:

Analytical MethodExpected Results
1H NMRExpected signals: ~7.8-8.0 ppm (d, 2H, aromatic), ~6.9-7.1 ppm (d, 2H, aromatic), ~4.6-4.8 ppm (s, 2H, -OCH2-), ~12-13 ppm (s, 2H, -COOH)
13C NMRExpected signals: ~170-175 ppm (carboxylic carbons), ~160-165 ppm (C-O), ~130-135 ppm (aromatic C-COOH), ~125-130 ppm and ~115-120 ppm (other aromatic carbons), ~65-70 ppm (-OCH2-)
IRCharacteristic bands: ~3000-2500 cm-1 (O-H stretch, carboxylic acid), ~1700-1680 cm-1 (C=O stretch, carboxylic acid), ~1600-1580 and ~1500-1450 cm-1 (aromatic C=C), ~1250-1200 cm-1 (C-O stretch)
Mass SpectrometryExpected molecular ion [M]+ at m/z 196, with fragments at m/z 151 (loss of COOH), m/z 121 (4-hydroxybenzoic acid fragment)

Chromatographic Methods

For purification and analysis, the following chromatographic techniques would be suitable:

MethodConditionsExpected Results
HPLCReverse phase C18 column, gradient elution with water/acetonitrile with 0.1% formic acidRetention time dependent on specific conditions
TLCSilica gel, ethyl acetate/hexanes/acetic acid (50:45:5)Rf value approximately 0.3-0.4
Flash ChromatographySilica gel, gradient from dichloromethane to dichloromethane/methanolEffective separation from synthesis byproducts

Chemical Reactivity Profile

Understanding the reactivity of 4-(Carboxymethoxy)benzoic acid is crucial for predicting its behavior in various applications.

Carboxylic Acid Reactivity

Both carboxylic acid groups in 4-(Carboxymethoxy)benzoic acid would be expected to undergo typical reactions:

  • Esterification with alcohols

  • Amide formation with amines

  • Reduction to alcohols

  • Salt formation with bases

The ring-attached carboxylic acid might show slightly different reactivity compared to the methoxy-attached carboxylic acid due to electronic effects.

Selective Reactivity

An interesting aspect of 4-(Carboxymethoxy)benzoic acid is the potential for selective reactions:

Reaction TypeSelectivity PatternRationale
EsterificationMethoxy-attached COOH slightly more reactiveLess steric hindrance, slightly higher pKa
ReductionMethoxy-attached COOH preferentially reducedBetter accessibility for reducing agents
Amide FormationMethoxy-attached COOH slightly favoredLess steric hindrance
Metal CoordinationBoth carboxylic groups can coordinatePotential for bridging coordination

Oxidation and Reduction Behavior

Based on the reactivity of similar compounds:

  • The ether linkage is relatively stable to oxidation

  • The carboxylic acid groups can be selectively reduced to alcohols using appropriate reducing agents

  • Strong reducing conditions could potentially reduce both carboxylic acid groups

Application AreaPotential UseBasis for Prediction
Organic SynthesisBuilding block for complex moleculesBifunctional nature with two carboxylic acid groups
Polymer ScienceMonomer for polyesters and polyamidesSimilar to terephthalic acid, a common polymer precursor
Pharmaceutical IntermediatesPrecursor for drugs containing ether-linked carboxylic groupsStructural features common in pharmaceutical compounds
Metal-Organic FrameworksBuilding block for MOF synthesisDicarboxylic acids are widely used in MOF construction

Structure-Activity Relationships

The biological and chemical activity of 4-(Carboxymethoxy)benzoic acid would be influenced by its unique structural features.

Key Structure-Activity Parameters

Structural FeatureExpected Effect on ActivityComparison with Related Compounds
Para-substitution patternOptimal for certain receptor bindingMore restricted conformational flexibility than ortho-substituted analogs
Ether linkageProvides rigid, defined angle between functional groupsDifferent from amino linkage which has different electronic properties
Dicarboxylic acid natureEnhanced binding to metal ions and proteinsSimilar to many biologically active molecules
Aromatic corePotential for π-stacking interactionsCommon feature in drug-like molecules

Electronic Effects

The electronic distribution in 4-(Carboxymethoxy)benzoic acid would be characterized by:

  • Electron-withdrawing effects of both carboxylic acid groups

  • Electron-donating effect of the oxygen in the ether linkage

  • Resulting in a moderately electron-deficient aromatic ring

  • Different from 4-[(Carboxymethyl)amino]benzoic acid where the nitrogen contributes more electron density to the ring

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